Triethyl(silane-d)
Overview
Description
Triethyl(silane-d), also known as deuterated triethylsilane, is an organosilicon compound with the formula (C₂H₅)₃SiD. This compound is a deuterated version of triethylsilane, where the hydrogen atom is replaced by deuterium. It is a colorless liquid used primarily in organic synthesis as a reducing agent and a precursor to silyl ethers .
Mechanism of Action
Target of Action
Triethyl(silane-d) primarily targets electron-deficient centers . The polar nature of the Si-H bond enables triethyl(silane-d) to act as a hydride donor to these centers .
Mode of Action
The Si-H bond in triethyl(silane-d) is the main player in its mechanism of action . This bond is reactive, and the hydrogen atom can be transferred to an unsaturated organic compound by breaking this bond . This transfer helps the other molecule reduce it .
Biochemical Pathways
Triethyl(silane-d) is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . It is often used in studies of hydrosilylation catalysis . The reduction of α,β-unsaturated ketones or aldehydes with triethyl(silane-d) gives 1,4-addition resulting in reduction of the double bond .
Pharmacokinetics
Its physical properties such as boiling point (107–108 °c), density (0737 g/mL at 25 °C), and log P (308) can provide some insights . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of triethyl(silane-d)'s action is the reduction of the target molecule . For example, it can reduce primary alcohols and ethers to the corresponding hydrocarbons . It can also reduce α,β-unsaturated ketones or aldehydes, resulting in the reduction of the double bond .
Action Environment
The action of triethyl(silane-d) can be influenced by the environment. For instance, while most reduction reactions occur in an alkaline environment, triethyl(silane-d) can act as a reducing agent in acidic environments such as TFA . This versatility makes it a valuable tool in organic synthesis.
Biochemical Analysis
Biochemical Properties
Triethyl(silane-d) is known for its role in biochemical reactions, particularly those involving silicon-based reagents . It has relatively stable Si-C bonds and can act as a reducing agent or a source of hydride ions . The reactive Si-H bond in Triethyl(silane-d) transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .
Molecular Mechanism
The molecular mechanism of Triethyl(silane-d) primarily involves its Si-H bond. This bond is reactive and can transfer a hydrogen atom to an unsaturated organic compound, facilitating its reduction . This mechanism allows Triethyl(silane-d) to act as a reducing agent in various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that Triethyl(silane-d) is a stable compound that can be stored for extended periods without significant degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triethyl(silane-d) typically involves the reaction between triethylchlorosilane and a reducing agent. One common method employs lithium aluminum deuteride (LiAlD₄), which reduces triethylchlorosilane to triethyl(silane-d) while liberating aluminum chloride and deuterium gas . The reaction conditions must be carefully controlled to ensure high yields and purity levels.
Industrial Production Methods: In industrial settings, the production of triethyl(silane-d) follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that allow precise control over temperature, pressure, and reactant concentrations to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Triethyl(silane-d) undergoes various chemical reactions, primarily due to the reactive Si-D bond. These reactions include:
Reduction: Triethyl(silane-d) acts as a reducing agent, transferring deuterium to other molecules.
Hydrosilylation: The Si-D bond can participate in hydrosilylation reactions, adding across double bonds in alkenes and alkynes.
Substitution: Triethyl(silane-d) can undergo substitution reactions where the deuterium atom is replaced by other functional groups.
Common Reagents and Conditions:
Catalysts: Common catalysts for these reactions include transition metals such as platinum, palladium, and rhodium.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, the reduction of carbonyl compounds with triethyl(silane-d) yields deuterated alcohols .
Scientific Research Applications
Comparison with Similar Compounds
Triethylsilane: The non-deuterated version of triethyl(silane-d), with the formula (C₂H₅)₃SiH.
Trimethylsilane: Another trialkylsilane with the formula (CH₃)₃SiH.
Triphenylsilane: A trialkylsilane with the formula (C₆H₅)₃SiH.
Uniqueness: Triethyl(silane-d) is unique due to the presence of deuterium, which makes it particularly valuable for labeling studies and mechanistic investigations. The deuterium atom provides distinct spectroscopic signatures, allowing researchers to track the compound’s behavior in various reactions .
Properties
IUPAC Name |
deuterio(triethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3/i7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLNPVMDITEJU-WHRKIXHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[SiH](CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Si](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450711 | |
Record name | Triethyl(silane-d) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-33-0 | |
Record name | Triethylsilane-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1631-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethyl(silane-d) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1631-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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